molecular formula C8H17ClN2O3 B2715933 Tert-butyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride CAS No. 87244-02-8

Tert-butyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride

Cat. No.: B2715933
CAS No.: 87244-02-8
M. Wt: 224.69
InChI Key: RXNKCUXXNGWROA-NUBCRITNSA-N
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Description

Tert-butyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O3 and its molecular weight is 224.69. The purity is usually 95%.
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Scientific Research Applications

Copper(II) and Cobalt(II) Complexes Study
Research on copper(II) and cobalt(II) complexes with derivatives including tert-butyl related compounds highlights the investigation into the electron spin resonance, magnetic susceptibility, and quantum chemical aspects. This study offers insights into the interaction of these complexes with oxygen and their magnetic properties, contributing to our understanding of metal coordination chemistry and its applications in fields such as catalysis and materials science (Valko et al., 1995).

Synthesis and Thermal Behavior
The synthesis and thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate from tert-butyl 3-oxobutanoate and its examination through various spectroscopic techniques have been documented. This research contributes to the field of high energy density materials, indicating the compound's potential applications in energetic material sciences (Kalaivani et al., 2012).

Biosynthesis Using Carbonyl Reductase
A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media has been conducted. This research opens new avenues for the biosynthesis of key intermediates in pharmaceutical production, demonstrating an efficient method for the synthesis of compounds related to atorvastatin and rosuvastatin (Liu et al., 2018).

Asymmetric Synthesis and Chemical Reactions
The asymmetric synthesis of (+)-trachyspic acid utilizing tert-butyl derivatives as intermediates illustrates the compound's role in the synthesis of biologically active molecules. This study highlights the importance of tert-butyl derivatives in facilitating complex chemical transformations for the development of pharmaceuticals (Morokuma et al., 2008).

Synthesis of Chiral Intermediates
Research on the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, a chiral intermediate of sitagliptin, demonstrates the utility of tert-butyl derivatives in the synthesis of chiral pharmaceutical ingredients. This contributes to the field of medicinal chemistry by providing a method for the synthesis of important drug intermediates (Zhang Xingxian, 2012).

Properties

IUPAC Name

tert-butyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKCUXXNGWROA-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87244-02-8
Record name tert-butyl (2R)-2-amino-3-carbamoylpropanoate hydrochloride
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